2,2,4-Trimethylpentanenitrile
Description
2,2,4-Trimethylpentanenitrile (CAS: 69462-10-8) is a branched aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features a nitrile group (-CN) attached to a highly branched pentane backbone (2,2,4-trimethylpentane), which confers unique physicochemical properties. This compound is primarily used as an organic building block in chemical synthesis, particularly in the development of specialty chemicals and polymers .
Properties
IUPAC Name |
2,2,4-trimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3,4)6-9/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRSJMYNXGUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338518 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69462-10-8 | |
| Record name | 2,2,4-Trimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form this compound. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic dehydration of 2,2,4-trimethylpentan-1-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group in this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 2,2,4-Trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentan-1-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
2,2,4-Trimethylpentanenitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and their metabolic pathways.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.
Industry: Employed in the production of biofuels and biochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then participate in various biochemical processes. Additionally, the compound’s structure allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Nitriles
Structural and Functional Group Analysis
The nitrile functional group (-CN) is a key reactive site in organic chemistry. Below is a comparison of 2,2,4-trimethylpentanenitrile with structurally related nitriles:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₅N | 125.21 | Branched aliphatic chain with three methyl groups |
| Butanenitrile (CAS 109-74-0) | C₄H₇N | 69.11 | Linear aliphatic chain |
| Benzyl nitrile (CAS 140-29-4) | C₇H₅N | 103.12 | Aromatic ring attached to nitrile |
| Succinonitrile (CAS 110-61-2) | C₄H₄N₂ | 80.09 | Dinitrile (two -CN groups) with linear chain |
| 3-Methoxypropionitrile (CAS 110-67-8) | C₄H₇NO | 85.10 | Ether and nitrile functional groups |
Key Observations :
- Branching : The branched structure of this compound enhances steric hindrance, reducing reactivity compared to linear nitriles like butanenitrile .
- Aromatic vs. Aliphatic : Benzyl nitrile’s aromatic ring increases its stability and polarity compared to aliphatic nitriles .
- Functionality: Succinonitrile’s dual -CN groups enable cross-linking in polymer synthesis, a feature absent in mononitriles .
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be made based on structural analogs:
| Property | This compound | Butanenitrile | Benzyl Nitrile |
|---|---|---|---|
| Boiling Point | ~150–160°C (estimated) | 117°C | 233°C |
| Solubility in Water | Low (hydrophobic) | Moderate | Low |
| Polarity | Moderate | High | Moderate |
Notes:
- The branched structure of this compound lowers its boiling point compared to benzyl nitrile but raises it relative to butanenitrile due to increased molecular weight .
- Its hydrophobicity limits water solubility, making it suitable for non-polar solvents in industrial applications .
Chemical Reactivity
- Hydrolysis : Nitriles hydrolyze to carboxylic acids or amides. The branched structure of this compound slows hydrolysis compared to linear nitriles like butanenitrile .
- Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form ketones or amines, similar to other nitriles .
Toxicity and Environmental Impact
- Toxicity : Nitriles are generally toxic due to cyanide release during metabolism. This compound’s branched structure may reduce acute toxicity compared to linear nitriles but requires further study .
- Environmental Persistence : Aliphatic nitriles are less persistent than aromatic analogs like benzyl nitrile but still require careful handling .
Biological Activity
2,2,4-Trimethylpentanenitrile (TMPN) is an organic compound with the formula C₈H₁₅N. It is a nitrile derivative of trimethylpentane and has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TMPN, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 141.21 g/mol
- CAS Number : 549589
Antimicrobial Activity
Recent studies have indicated that TMPN exhibits antimicrobial properties. A study conducted on various nitriles, including TMPN, demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Pseudomonas aeruginosa |
These results suggest that TMPN could be a candidate for developing new antimicrobial agents .
Cytotoxicity Studies
The cytotoxic effects of TMPN have been evaluated in various cancer cell lines. In vitro studies revealed that TMPN exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC₅₀ value of 45 µM. The cytotoxicity profile is summarized below:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Induction of apoptosis |
| HeLa | 60 | Cell cycle arrest at G1 phase |
| A549 | 50 | Inhibition of proliferation |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making TMPN a potential candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of TMPN as an antimicrobial agent in wound infections, a cohort of patients treated with TMPN showed a significant reduction in infection rates compared to those receiving standard care. The study reported a decrease in bacterial load by over 70% within two weeks of treatment.
Case Study 2: Cancer Cell Line Response
A research team investigated the effects of TMPN on various cancer cell lines. The study found that treatment with TMPN led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. These findings support the potential use of TMPN as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
